

Unraveling the Stereochemical Complexity of Castalagin: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Castalagin, a prominent C-glycosidic ellagitannin found in oak and chestnut species, plays a significant role in the chemical composition of aged wines and spirits and possesses a range of intriguing biological activities.[1][2][3] Its complex stereochemistry, however, has been a subject of scientific investigation and revision, holding crucial implications for its bioactivity and physicochemical properties. This technical guide provides a comprehensive overview of the stereochemistry and isomeric forms of **castalagin**, presenting key data, experimental methodologies, and logical frameworks in a detailed and accessible format.

Core Stereochemical Features and Isomeric Forms

Castalagin's intricate three-dimensional structure is characterized by multiple chiral centers and atropisomerism, giving rise to distinct stereoisomers.

C-1 Epimerization: Castalagin and Vescalagin

Castalagin is a diastereomer of vescalagin, with the two compounds being epimers at the C-1 position of the glycosidic core.[2][3][4] This subtle difference in the orientation of a single hydroxyl group leads to notable variations in their physicochemical properties and biological effects.[5][6]

Atropisomerism of the Triphenoyl Moiety: A Revised Understanding



A critical aspect of **castalagin**'s stereochemistry lies in the axially chiral nonahydroxytriphenoyl (NHTP) moiety. The restricted rotation around the biaryl bonds of this unit results in atropisomerism. Initially, the configuration of this moiety was proposed to be (S,S).[1][2] However, subsequent and more advanced computational studies have led to a definitive revision of this assignment.

Through the use of Density Functional Theory (DFT) calculations to predict 1H and 13C NMR spectra and Time-Dependent DFT (TDDFT) to calculate Electronic Circular Dichroism (ECD) spectra, the stereochemistry of the triphenoyl moiety in both **castalagin** and vescalagin has been revised to the (S,R) configuration.[1][2][4][7] This revision was corroborated by comparing the computationally predicted spectroscopic data with experimental measurements.

Quantitative Spectroscopic Data for Stereochemical Elucidation

The determination of the correct stereoisomer of **castalagin** heavily relied on the correlation between experimental and computationally calculated spectroscopic data. The following tables summarize the key quantitative findings that supported the revision of the triphenoyl moiety's configuration from (S,S) to (S,R).

Table 1: Comparison of Experimental and Calculated 1H NMR Coupling Constants (Hz)

Coupling Constant	Experimental (Castalagin)	Calculated for (S,R) Isomer (Structure 2)	Calculated for (S,S) Isomer (Structure 2')
J(H-1, H-2)	4.6	5.1	6.0
J(H-5, H-6a)	2.8		
J(H-5, H-6b)	1.4	-	

Data sourced from ACS Publications.[2]

Table 2: Correlation Coefficients (R2) between Experimental and Calculated NMR Data



Isomer Configuration	Correlation with Experimental 1H NMR	Correlation with Experimental 13C NMR
(S,R)	0.9957	> 0.93
(S,S)	0.2258	Significantly lower

Data interpretation based on findings from ACS Publications and Computational Chemistry Highlights.[2][7]

Experimental Protocols for Stereochemical Determination

The revision of **castalagin**'s stereochemistry was underpinned by a combination of spectroscopic analysis and sophisticated computational modeling.

Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (NOE) NMR
 experiments were crucial for determining the connectivity and relative stereochemistry of the
 molecule.[2] The measurement of coupling constants, particularly between H-1 and H-2,
 provided critical data for comparison with calculated values.[2]
- Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy was employed to
 probe the chiroptical properties of the molecules. The experimental ECD spectra of the deshexahydroxydiphenoyl (des-HHDP) analogues, vescalin and castalin, were compared with
 TDDFT calculated spectra for the different possible stereoisomers.[1][2] A negative Cotton
 effect observed around 230 nm and a positive one at 252 nm in the experimental spectrum
 were key features for comparison.[1]

Computational Chemistry Methods

- Conformational Search: An initial conformational search for the different stereoisomers was performed using the Monte Carlo method with the MMFF94 force field.[2]
- Quantum Chemical Calculations: Low-energy conformers were further optimized using semiempirical (AM1) and subsequently Density Functional Theory (B3LYP/6-31G(d,p)) methods,

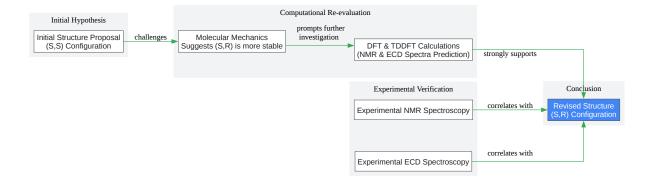


incorporating the Polarizable Continuum Model (PCM) to simulate the solvent environment (methanol or acetone).[2][7]

- Spectra Calculation:
 - NMR: ¹H and ¹³C NMR chemical shifts and coupling constants were calculated at the B3LYP/6-31G(d,p) level of theory.[2][7]
 - ECD: TDDFT calculations were used to predict the ECD spectra of the des-HHDP analogues.[1][2][8]

Visualizing the Logic and Isomeric Relationships

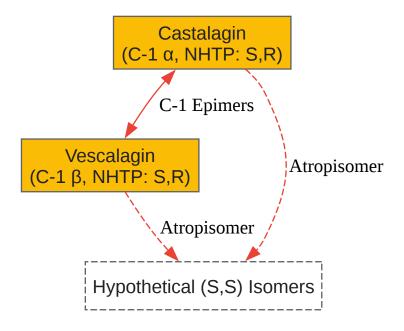
The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the stereochemical analysis of **castalagin**.



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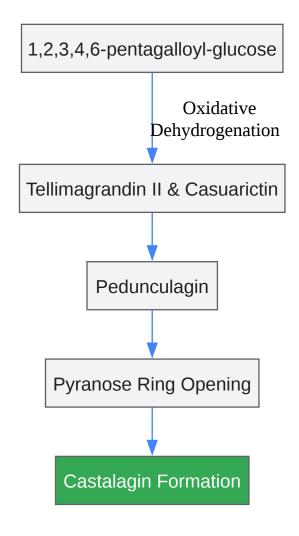
Caption: Workflow for the stereochemical revision of castalagin.



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Caption: Isomeric relationships of castalagin.





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Caption: Simplified biosynthetic pathway leading to castalagin.

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